molecular formula C8H8FNO2 B13061042 3-Amino-4-fluoro-2-methylbenzoic acid

3-Amino-4-fluoro-2-methylbenzoic acid

Cat. No.: B13061042
M. Wt: 169.15 g/mol
InChI Key: IZLSGTCJGPHNHD-UHFFFAOYSA-N
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Description

3-Amino-4-fluoro-2-methylbenzoic acid is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzoic acid, featuring an amino group at the 3-position, a fluoro group at the 4-position, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-fluoro-2-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 3-nitro-4-fluoro-2-methylbenzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and cost-effectiveness. This could include continuous flow reactors and the use of more efficient catalysts and solvents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The fluoro group can be reduced under specific conditions.

    Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or nitric acid can be used.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can lead to various substituted benzoic acids.

Scientific Research Applications

3-Amino-4-fluoro-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for more complex molecules.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-fluoro-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro group can enhance the compound’s stability and bioavailability. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-methylbenzoic acid
  • 3-Fluoro-2-methylbenzoic acid
  • 4-Fluoro-2-methylbenzoic acid

Uniqueness

3-Amino-4-fluoro-2-methylbenzoic acid is unique due to the presence of both an amino group and a fluoro group on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

3-amino-4-fluoro-2-methylbenzoic acid

InChI

InChI=1S/C8H8FNO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12)

InChI Key

IZLSGTCJGPHNHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)F)C(=O)O

Origin of Product

United States

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